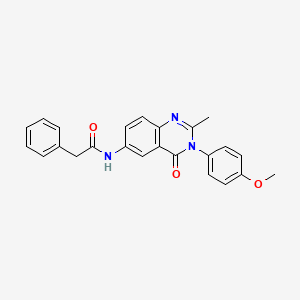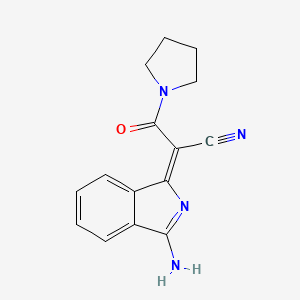
(2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an aminoisoindole moiety, a pyrrolidine ring, and a nitrile group, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile typically involves multi-step organic reactions. One common approach is the condensation of 3-aminoisoindole with a suitable aldehyde or ketone, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce primary amines. Substitution reactions can result in a wide variety of substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which (2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide: This compound shares the aminoisoindole moiety but differs in its overall structure and functional groups.
Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide: Similar in structure but with variations in the attached functional groups.
Uniqueness
(2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile is unique due to its combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds
Eigenschaften
CAS-Nummer |
790270-79-0 |
|---|---|
Molekularformel |
C15H14N4O |
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
2-(3-aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile |
InChI |
InChI=1S/C15H14N4O/c16-9-12(15(20)19-7-3-4-8-19)13-10-5-1-2-6-11(10)14(17)18-13/h1-2,5-6H,3-4,7-8H2,(H2,17,18) |
InChI-Schlüssel |
URYBUGFEPNGKRC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
Kanonische SMILES |
C1CCN(C1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


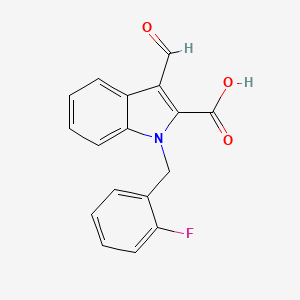
![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)
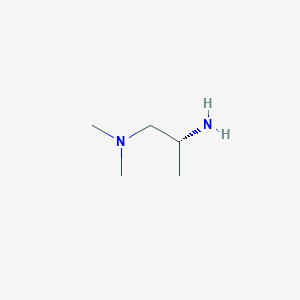
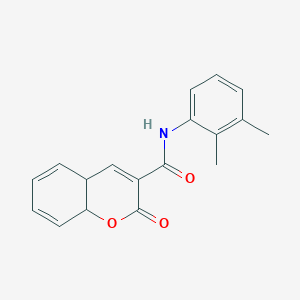
![N-(3-cyanophenyl)-2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetamide](/img/structure/B2399722.png)
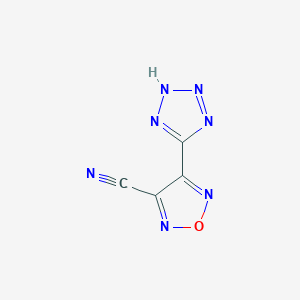
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)
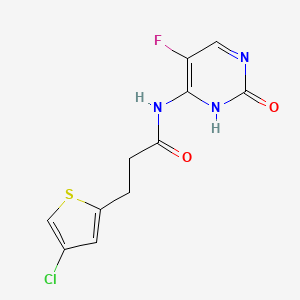
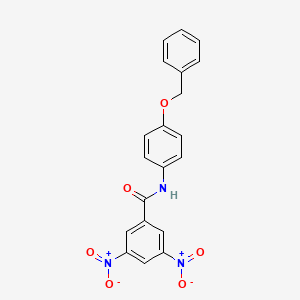
![2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide](/img/structure/B2399731.png)
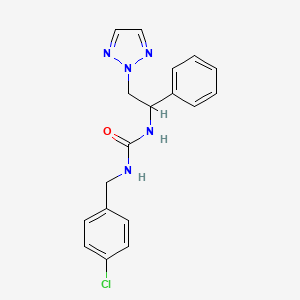
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2399734.png)
